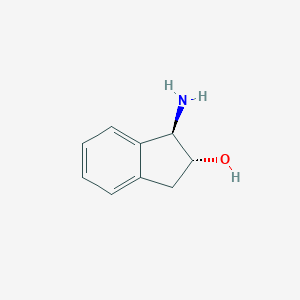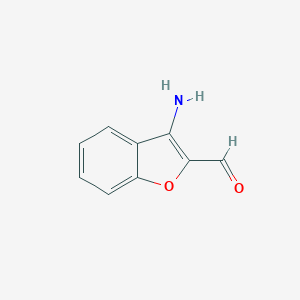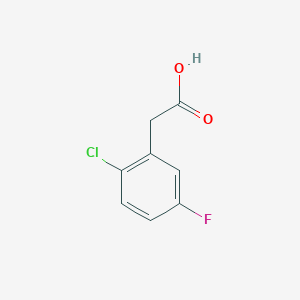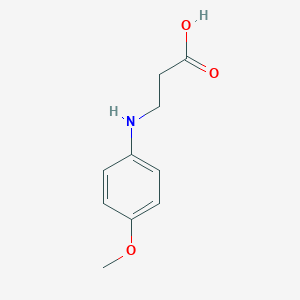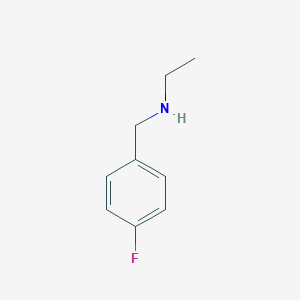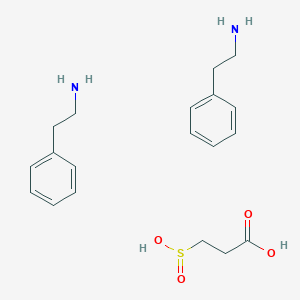
2-phenylethanamine;3-sulfinopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-sulfino-, compd with benzeneethanamine (1:2) is a chemical compound that combines propanoic acid with a sulfino group and benzeneethanamine in a 1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) typically involves the reaction of propanoic acid with a sulfino group and benzeneethanamine. The reaction conditions may vary depending on the desired yield and purity of the compound. Commonly, the reaction is carried out in a controlled environment with specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in its pure form. The use of automated systems and quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different amine derivatives. Substitution reactions can lead to the formation of various substituted benzeneethanamine compounds.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (2:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:3)
Uniqueness
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) is unique due to its specific ratio of propanoic acid to benzeneethanamine, which imparts distinct chemical properties and potential applications. The presence of the sulfino group also contributes to its reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
171359-17-4 |
|---|---|
Molekularformel |
C19H28N2O4S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-phenylethanamine;3-sulfinopropanoic acid |
InChI |
InChI=1S/2C8H11N.C3H6O4S/c2*9-7-6-8-4-2-1-3-5-8;4-3(5)1-2-8(6)7/h2*1-5H,6-7,9H2;1-2H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
YRIRIOIZMRCSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Key on ui other cas no. |
171359-17-4 |
Synonyme |
3-Sulfinopropanoic acid compd. with benzeneethanamine (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


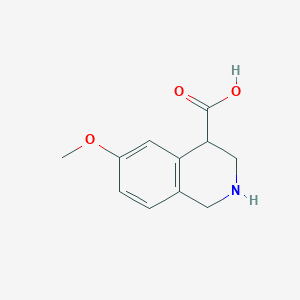
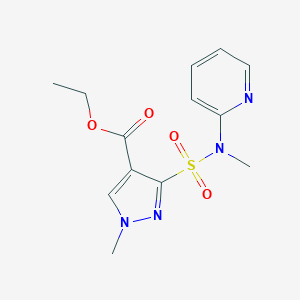
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
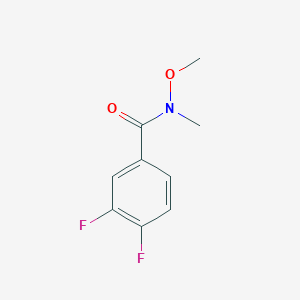
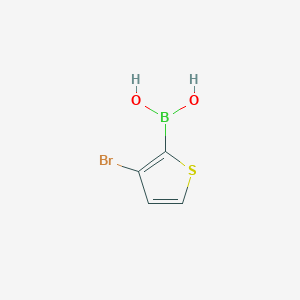
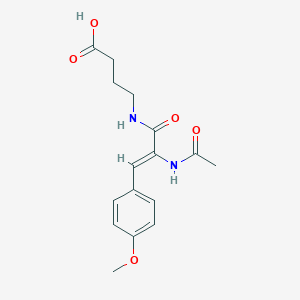
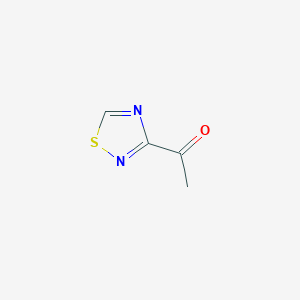
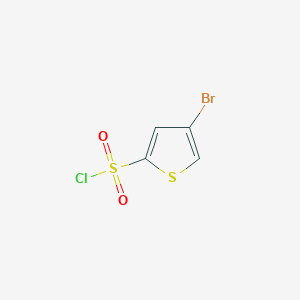
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
